![molecular formula C20H25N5O3 B2643899 9-(2,4-二甲苯基)-3-(2-甲氧乙基)-1-甲基-6,7,8,9-四氢嘧啶并[2,1-f]嘌呤-2,4(1H,3H)-二酮 CAS No. 922454-03-3](/img/structure/B2643899.png)
9-(2,4-二甲苯基)-3-(2-甲氧乙基)-1-甲基-6,7,8,9-四氢嘧啶并[2,1-f]嘌呤-2,4(1H,3H)-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the purine core, followed by various substitutions to add the different functional groups. The exact synthesis pathway would depend on the specific reactions used and the order in which the functional groups are added .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the different functional groups present. The purine core is relatively stable but can participate in certain reactions, especially at the nitrogen atoms. The carbonyl groups in the dione could be reactive towards nucleophiles, and the methoxyethyl and dimethylphenyl groups could also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of the polar carbonyl and ether groups could influence its solubility in different solvents .科学研究应用
腺苷受体亲和力和结合模式
对嘧啶并-和四氢吡嗪并[2,1-f]嘌呤二酮的研究揭示了它们对腺苷受体(ARs)的亲和力,在该系列中发现了有效的 AR 拮抗剂。该研究建立了嘌呤二酮的构效关系,并利用对接实验比较了人和小鼠 A1 和 A2A AR 亚型的结合模式。这种详细的分析有助于理解与 AR 的相互作用,这对神经药理学很重要,并可能指导 AR 靶向疗法的设计 (Szymańska 等,2016).
合成和化学性质
对嘌呤二酮合成的研究导致了具有潜在生物活性的新化合物的开发。例如,新的 [c,d]-稠合嘌呤二酮的合成提供了对这些化合物的化学性质和进一步功能化的潜力的见解 (Šimo 等,1995).
甲氧嘌呤的水解行为
对 6-甲氧嘌呤的水解行为的研究挑战了人们对其分解的普遍认知,揭示了复杂的产品混合物。这项研究对于理解甲氧嘌呤衍生物的稳定性和反应性至关重要,这可能会影响它们的生物活性和在药物化学中的潜在应用 (Wong & Fuchs,1974).
抗炎活性
对嘧啶并嘌呤二酮的取代类似物的研究表明了它们在慢性炎症模型中的抗炎活性。这项研究突出了嘧啶并嘌呤二酮治疗炎症性疾病的治疗潜力,有助于开发新的抗炎剂 (Kaminski 等,1989).
神经退行性疾病治疗
对四氢嘧啶并[2,1-f]嘌呤二酮库进行了评估,以了解它们与腺苷受体和单胺氧化酶的相互作用,针对帕金森和阿尔茨海默病等神经退行性疾病。这项研究表明这些化合物作为神经退行性疾病治疗的多靶点药物的潜力,显示出体内加和或协同作用的前景 (Koch 等,2013).
属性
IUPAC Name |
9-(2,4-dimethylphenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3/c1-13-6-7-15(14(2)12-13)23-8-5-9-24-16-17(21-19(23)24)22(3)20(27)25(18(16)26)10-11-28-4/h6-7,12H,5,8-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXOQBGMXULYHBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CCOC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(2,4-dimethylphenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(4-methylbenzoyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl 4-fluorobenzenecarboxylate](/img/structure/B2643816.png)
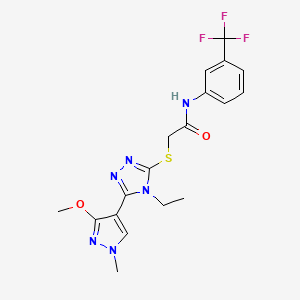
![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2643821.png)
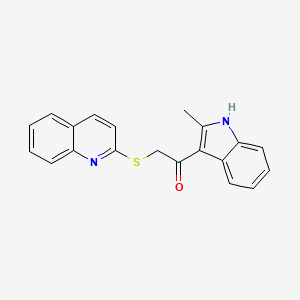
![5-Benzyl-5,8-diazaspiro[3.5]nonane](/img/structure/B2643825.png)
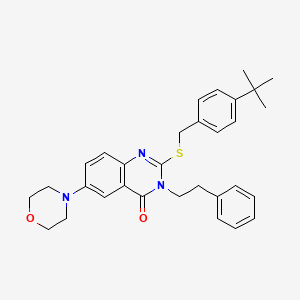
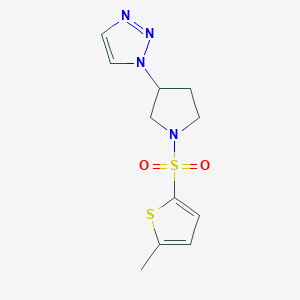

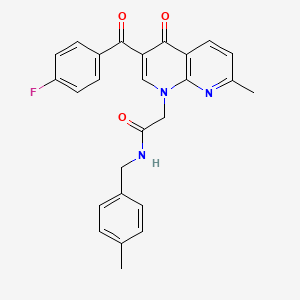
![N-[2-(dimethylamino)cyclohexyl]-N-methyl-trans-[1,1'-biphenyl]-4-acetamide,monohydrochloride](/img/structure/B2643833.png)
![Methyl N-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycinate](/img/structure/B2643834.png)
![(4-((Benzo[d]isoxazol-3-ylmethyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2643835.png)
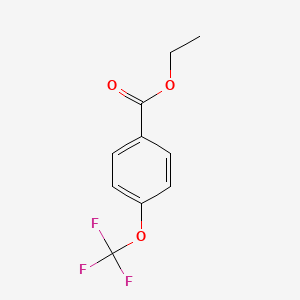
![N-[2-(6-methylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide](/img/structure/B2643839.png)